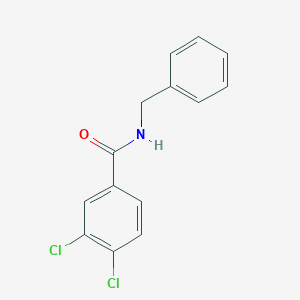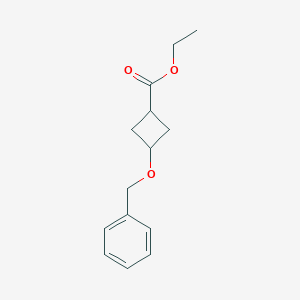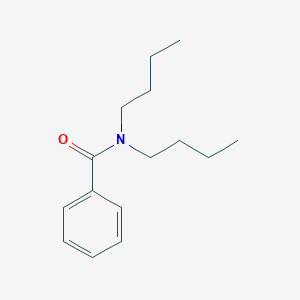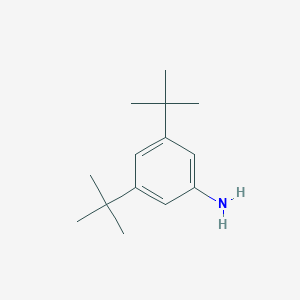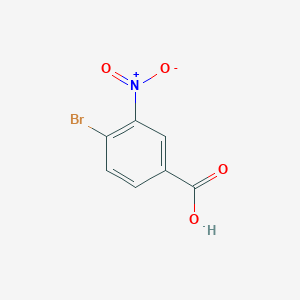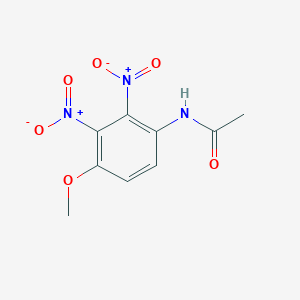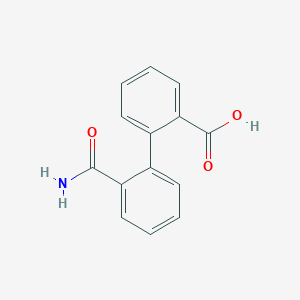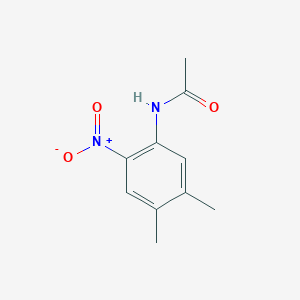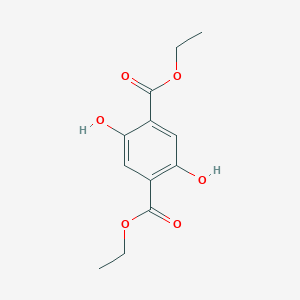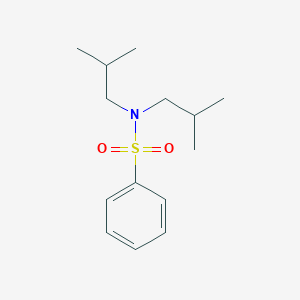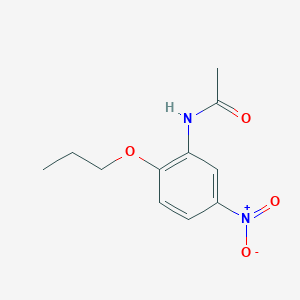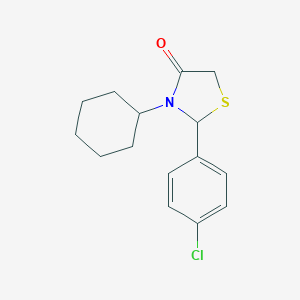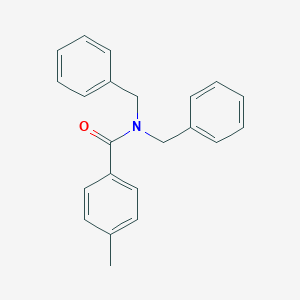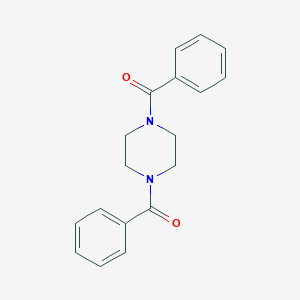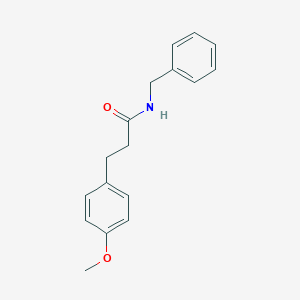
N-benzyl-3-(4-methoxyphenyl)propanamide
Übersicht
Beschreibung
N-benzyl-3-(4-methoxyphenyl)propanamide, also known as BMPP, is a synthetic compound that belongs to the family of amides. BMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-benzyl-3-(4-methoxyphenyl)propanamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-benzyl-3-(4-methoxyphenyl)propanamide may also act as an antioxidant and protect against oxidative stress.
Biochemische Und Physiologische Effekte
N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-benzyl-3-(4-methoxyphenyl)propanamide also has some limitations, including its poor bioavailability and limited in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-(4-methoxyphenyl)propanamide. In neuroscience, further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. In oncology, further studies are needed to investigate the antitumor effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the immunomodulatory effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-benzyl-3-(4-methoxyphenyl)propanamide in vivo.
Conclusion
In conclusion, N-benzyl-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its neuroprotective, antitumor, and immunomodulatory effects. Further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in various fields and to elucidate its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have antitumor effects and may be useful in the treatment of cancer. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and may be beneficial in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
40478-34-0 |
|---|---|
Produktname |
N-benzyl-3-(4-methoxyphenyl)propanamide |
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-benzyl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
YZQICPWATBOPQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Andere CAS-Nummern |
40478-34-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

